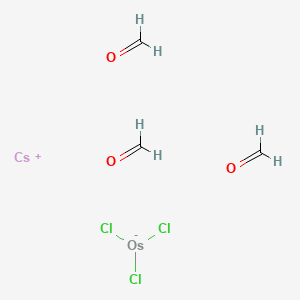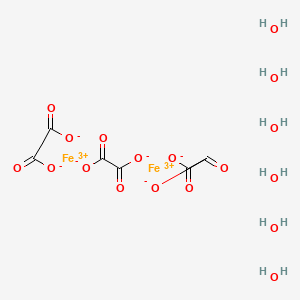
Sodium n-heptyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium n-heptyl sulfate, also known as Sodium heptyl sulfate, is a chemical compound with the molecular formula C7H15NaO4S . It is also referred to as Natriumheptylsulfat in German, Sulfate de sodium et d’heptyle in French, and Sulfuric acid, heptyl ester, sodium salt (1:1) in ACD/Index Name .
Molecular Structure Analysis
The molecular structure of Sodium n-heptyl sulfate is represented by the formula C7H15NaO4S . Its average mass is 218.246 Da and its monoisotopic mass is 218.058868 Da .
Physical And Chemical Properties Analysis
Sodium n-heptyl sulfate is a white powder . Its melting point ranges from 199°C to 202°C . The compound is stable and combustible, and it is incompatible with strong oxidizing agents .
Scientific Research Applications
Proteomics Research : Sodium dodecyl sulfate (SDS) is used in proteomics to solubilize protein samples. However, it's incompatible with direct mass spectrometry (MS) analysis. An online high-throughput method called 'Online reSDS' has been developed to permit in-solution digestion of SDS-containing samples for direct liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This method simplifies sample-processing in proteomics research (Serra et al., 2018).
Molecular Weight Determination : SDS-polyacrylamide gel electrophoresis is a reliable method for determining the molecular weights of polypeptide chains in a wide variety of proteins. This technique is crucial for protein characterization in biochemical research (Weber & Osborn, 1969).
Battery Research : Sodium and its compounds, like sodium sulfate, have been researched for use in sodium batteries. These batteries are considered for applications such as load leveling and electrical vehicles. Sodium ion batteries are particularly relevant for stationary applications due to their long lifetime, power, cost-effectiveness, and material availability (Delmas, 2018).
Sample Preparation in Proteomics : Sodium dodecyl sulfate (SDS) assists in biological sample extraction for LC-MS-based proteomics. It's used in a novel peptide-level SDS removal method to improve proteome coverage in mammalian tissues and bacterial samples (Zhou et al., 2012).
Toxicological Effects : The wide use of sodium dodecyl sulfate in various domains raises concerns about its environmental impact and potential effects on plant, animal, and microbial cells. It's important to understand its genotoxic effects and impacts on different organisms (Kumar, Kirha, & Thonger, 2014).
Role in Membrane Stress Resistance : Sodium dodecyl sulfate plays a role in membrane stress resistance. In yeast, tryptophan is shown to confer resistance to SDS-associated cell membrane stress, indicating specificity to membrane stress as opposed to cell wall stress (Schroeder & Ikui, 2019).
Safety and Hazards
Future Directions
While specific future directions for Sodium n-heptyl sulfate are not mentioned in the search results, it’s worth noting that the study of organosulfates is a burgeoning area in biology . The dissolution behavior of inorganic salts in sub-/supercritical water is an important subject, given the potential for severe deposition and corrosion problems in systems .
Mechanism of Action
Target of Action
Sodium n-heptyl sulfate is a type of surfactant, and its primary targets are the lipid bilayers of cell membranes . These targets play a crucial role in maintaining the integrity and functionality of cells. By interacting with these lipid bilayers, sodium n-heptyl sulfate can alter the properties of the cell membranes, affecting their permeability and potentially facilitating the transport of other molecules into and out of the cells .
Mode of Action
Sodium n-heptyl sulfate interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This interaction disrupts the structure of the lipid bilayer, leading to increased membrane permeability . This change can facilitate the transport of other molecules, such as drugs, across the cell membrane, enhancing their absorption and efficacy .
Biochemical Pathways
It is known that surfactants like sodium n-heptyl sulfate can affect various cellular processes by altering membrane permeability . This alteration can influence the transport of ions and other molecules across the cell membrane, potentially affecting multiple biochemical pathways within the cell .
Pharmacokinetics
As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following administration . Its metabolism and excretion would depend on several factors, including the route of administration and the individual’s metabolic rate .
Result of Action
The primary result of sodium n-heptyl sulfate’s action is the alteration of cell membrane permeability . This alteration can facilitate the transport of other molecules across the cell membrane, potentially enhancing their absorption and efficacy . Excessive use of sodium n-heptyl sulfate could potentially lead to cytotoxic effects due to its disruptive action on cell membranes .
Action Environment
The action, efficacy, and stability of sodium n-heptyl sulfate can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its solubility and, consequently, its ability to interact with cell membranes . Additionally, factors such as temperature and pH can influence its stability and efficacy .
properties
IUPAC Name |
sodium;heptyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNNMEITWDFPOL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium n-heptyl sulfate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








